molecular formula C18H37NO2 B14701470 n,n-Dioctylglycine CAS No. 18198-48-6

n,n-Dioctylglycine

Cat. No.: B14701470
CAS No.: 18198-48-6
M. Wt: 299.5 g/mol
InChI Key: HVSYQIIFVJACKZ-UHFFFAOYSA-N
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Description

N,n-Dioctylglycine is a synthetic N-alkylated glycine derivative with the molecular formula C18H37NO2 and a molecular weight of 299.49 g/mol . As a research chemical, its specific biological activities and applications are an area for ongoing investigation. Researchers are often interested in such N-alkylated amino acids for their potential use as building blocks in organic synthesis, in the development of novel surfactants due to their amphiphilic structure, and for studying structure-activity relationships in peptide-mimetic compounds. The two octyl chains confer significant hydrophobicity, which can influence the compound's interaction with cell membranes and proteins. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Specific safety data and handling protocols for this compound should be consulted prior to use. For detailed specifications, including purity and available quantities, please contact our support team.

Properties

CAS No.

18198-48-6

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-(dioctylamino)acetic acid

InChI

InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21)

InChI Key

HVSYQIIFVJACKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC(=O)O

Origin of Product

United States

Advanced Solvent Extraction Studies Involving N,n Dioctylglycine

Fundamental Extraction Equilibria of Metal Ions

The efficiency and selectivity of metal ion extraction using N,N-dioctylglycine are governed by complex chemical equilibria. Understanding these equilibria is crucial for optimizing separation processes. This section delves into the distribution behavior of specific valuable metal cations, the impact of the aqueous phase's composition, and the role of the organic diluent.

Distribution Behavior of Specific Metal Cations (e.g., Palladium(II), Platinum(IV))

This compound has demonstrated significant potential for the selective extraction of precious metals, particularly palladium(II) and platinum(IV), from acidic chloride solutions. solventextraction.gr.jpresearchgate.net

Palladium(II) Extraction: Investigations into the solvent extraction of palladium(II) from acidic aqueous chloride media with this compound dissolved in toluene (B28343) have revealed that palladium(II) is extracted as a 1:2 metal-to-reagent chelate. researchgate.netscispace.com The extraction reaction can be represented by the following equilibrium:

PdCl₄²⁻(aq) + 2(HR)₂(org) ⇌ PdR₂(org) + 2H⁺(aq) + 4Cl⁻(aq)

Here, HR represents the this compound molecule, and (HR)₂ denotes its dimeric form in the organic phase (toluene). scispace.com The equilibrium constant (K_e) for this reaction has been determined to be 2.2 x 10² (mol/dm³)^-5. researchgate.net This indicates a favorable extraction of palladium into the organic phase.

Platinum(IV) Extraction: In contrast to palladium(II), platinum(IV) is extracted from acidic chloride media via a solvating reaction. researchgate.net The experimental data suggests that the extracted species is a 1:4:2 metal-chloride-reagent complex. researchgate.net The reaction is described as:

PtCl₆²⁻(aq) + 2(HR)₂(org) ⇌ PtCl₄·2HR(org) + 2Cl⁻(aq)

The equilibrium constant for the extraction of platinum(IV) has been evaluated as 6.3 x 10² (mol/dm³)^-1. researchgate.net

This compound exhibits high selectivity for palladium(II) and platinum(IV) over various base metals such as copper(II), nickel(II), cobalt(II), zinc(II), iron(III), aluminum(III), and gallium(III). oup.com

Table 1: Extraction Equilibria Data for Pd(II) and Pt(IV) with this compound in Toluene This table is interactive. Click on the headers to sort the data.

Metal Ion Extracted Species Extraction Reaction Type Equilibrium Constant (K_e)
Palladium(II) PdR₂ Chelation 2.2 x 10² (mol/dm³)^-5 researchgate.net
Platinum(IV) PtCl₄·2HR Solvation 6.3 x 10² (mol/dm³)^-1 researchgate.net

Influence of Aqueous Phase Composition on Extraction Efficiency

The composition of the aqueous phase, particularly its acidity (pH) and the concentration of ions like chloride, significantly impacts the extraction efficiency of metal ions with this compound.

Effect of pH: For the extraction of palladium(II), the distribution ratio is inversely dependent on the square of the hydrogen ion concentration at lower pH values. oup.com This relationship stems from the release of two protons during the chelation reaction, as shown in the equilibrium equation. As the pH increases, the extraction efficiency generally improves. However, at excessively high pH levels, precipitation of the metal-reagent complex can occur, leading to a decrease in extraction. oup.com

The presence of other salts, such as sodium chloride, can also affect the extraction process. An increase in NaCl concentration has been observed to have a negative influence on the extraction of Pd(II). researchgate.net

Effects of Organic Diluents on Distribution Ratios

The choice of the organic diluent, the solvent in which this compound is dissolved, can significantly affect the distribution ratio of the metal ions. The diluent can influence the solubility of the extractant and the extracted complex, as well as the aggregation (dimerization) of the extractant itself.

Toluene is a commonly used diluent in studies involving this compound. solventextraction.gr.jpresearchgate.netoup.com In toluene, this compound exists in a dimeric form, which is a key aspect of the extraction mechanism. scispace.comoup.com The nature of the diluent can alter this dimerization equilibrium and, consequently, the extraction behavior. For instance, the extraction of platinum group metals has been studied in various diluents like xylene and kerosene (B1165875) with other extractants, showing that the diluent choice is a critical parameter. solventextraction.gr.jpresearchgate.net While specific comparative studies on the effect of different diluents on this compound are not detailed in the provided context, it is a general principle in solvent extraction that diluent properties such as polarity, aromaticity, and viscosity can impact extraction efficiency. mdpi.com

Extraction Kinetics and Interfacial Phenomena

The speed at which metal ions are transferred from the aqueous phase to the organic phase is a critical factor for the industrial application of solvent extraction processes. This section examines the rate-determining steps and the underlying mechanisms at the liquid-liquid interface.

Rate-Determining Steps in Metal Ion Transfer

Kinetic studies of palladium(II) extraction with this compound have been conducted to understand the factors that control the rate of transfer. scispace.com Unlike some other commercial extractants for precious metals that suffer from slow extraction rates, this compound exhibits excellent extraction kinetics for palladium. scispace.com

Research using a stirred transfer cell with a constant interfacial area has provided insights into the rate-determining step. scispace.com The extraction rate of palladium(II) was found to be reasonably explained by a reaction scheme where the rate-determining step is the complex formation between an intermediate complex adsorbed at the interface and a free extractant molecule dissolved in the aqueous phase. scispace.com This highlights the importance of the reactions occurring at the boundary between the two liquid phases.

Elucidation of Interfacial Reaction Mechanisms

The process can be visualized as follows:

The this compound extractant, present as a dimer in the organic phase, has some solubility in the aqueous phase.

In the aqueous phase, the extractant molecules react with the metal ions (e.g., PdCl₄²⁻).

An intermediate complex is formed, which then adsorbs at the liquid-liquid interface. scispace.com

The rate-limiting step involves the reaction of this adsorbed intermediate with another extractant molecule from the aqueous phase to form the final, stable complex (e.g., PdR₂). scispace.com

This final complex then transfers into the bulk organic phase.

This interfacial mechanism, where the key reactions happen in the aqueous phase near the interface, explains the favorable extraction kinetics observed for palladium(II) with this compound. scispace.comscispace.com

Mass Transfer Kinetics in Multi-Phase Systems

For instance, kinetic investigations into the extraction of metals like palladium and platinum with this compound are performed to understand the rate-controlling mechanism. researchgate.net The data from these studies, including mass transfer coefficients and apparent activation energies, are essential for developing predictive models for process scale-up. researchgate.netresearchgate.net

Mechanistic Elucidation of Extraction Processes

Understanding the underlying chemical mechanism of extraction is fundamental to improving the efficiency and selectivity of this compound. This involves a detailed examination of the species present in the system and their chemical equilibria.

Stoichiometric Analyses of Extracted Species

A key aspect of understanding the extraction mechanism is determining the stoichiometry of the extracted metal complex—that is, the molar ratio of the metal ion to the this compound molecules in the species that is transferred to the organic phase. This is typically accomplished through slope analysis, where the distribution ratio of the metal is plotted against the concentration of the extractant on a logarithmic scale.

Studies on the extraction of various metal ions by this compound have revealed different stoichiometries depending on the metal and the aqueous phase conditions. For example, in the extraction from acidic chloride media, different metal-ligand complexes are formed. researchgate.net

Palladium(II) has been shown to be extracted as a 1:2 chelate, where one palladium ion complexes with two molecules of this compound. researchgate.net

Platinum(IV) , under similar conditions, is extracted via a solvating reaction, forming a more complex species with a ratio of 1:4:2 for metal:chloride ion:reagent. researchgate.net

These findings indicate that this compound can act as either a chelating agent or a solvating agent depending on the target metal ion. The stoichiometry for other metal ions, such as cobalt, nickel, and rare earth elements, has also been investigated to optimize their separation processes. kitakyu-u.ac.jpsun.ac.za

Table 1: Stoichiometry of Metal Complexes with this compound This table is interactive. You can sort and filter the data.

Metal Ion Proposed Stoichiometry (Metal:Reagent) Extraction Reaction Type Source(s)
Palladium(II) 1:2 Chelation researchgate.net

Protonation and Dimerization Equilibria in the Organic Phase

The behavior of this compound in the organic diluent is complex and crucial to the extraction mechanism. As an aminocarboxylic acid, it possesses both a basic amino group and an acidic carboxyl group. This amphoteric nature allows it to participate in several equilibria within the organic phase, primarily protonation and dimerization (self-association).

The extractant can be protonated by acid extracted from the aqueous phase. This equilibrium is highly dependent on the pH of the aqueous solution and the acid concentration. Furthermore, like many carboxylic acid extractants, this compound molecules can associate in nonpolar organic solvents to form dimers through hydrogen bonding between their carboxyl groups. These equilibria influence the concentration of the "free" monomeric form of the extractant, which is typically the species that directly complexes with the metal ion. numberanalytics.comkitakyu-u.ac.jpsun.ac.za

Selective Separation Strategies utilizing this compound

The primary industrial value of an extractant often lies in its ability to selectively separate one metal from another, particularly when the metals have similar chemical properties.

Discrimination between Closely Related Metal Ions

This compound has demonstrated potential for the selective separation of chemically similar metal ions, a significant challenge in hydrometallurgy. uantwerpen.be

Cobalt and Nickel Separation: The separation of cobalt from nickel is a classic and economically important problem in hydrometallurgy. This compound has been investigated for this purpose, exploiting subtle differences in the formation constants and extraction kinetics of the cobalt and nickel complexes to achieve separation. sun.ac.za

Platinum Group Metals (PGMs): Research has shown that this compound can selectively extract palladium(II) and platinum(IV) from acidic chloride solutions containing other base metals. researchgate.net This selectivity is crucial for the recovery and purification of these valuable metals.

Rare Earth Elements (REEs): The separation of individual rare earth elements from each other is notoriously difficult due to their similar ionic radii and chemical properties. Amino acid derivatives like this compound have been studied for the selective extraction and separation of REEs. kitakyu-u.ac.jp

The basis for this selectivity lies in the specific coordination chemistry between this compound and each metal ion, leading to differences in the stability and extractability of the resulting complexes. uantwerpen.be

Table 2: Examples of Selective Separations using this compound This table is interactive. You can sort and filter the data.

Separation Goal Metal(s) Extracted Metal(s) Left in Aqueous Phase Source(s)
Co/Ni Separation Cobalt(II) Nickel(II) sun.ac.za
PGM Recovery Palladium(II), Platinum(IV) Various Base Metals researchgate.net

Synergistic Extraction Systems involving this compound

Studies on this compound have primarily focused on its efficacy as a standalone extractant. For instance, research has detailed the liquid-liquid extraction of palladium(II) and platinum(IV) from acidic chloride media using this compound in toluene. researchgate.net In these studies, the extraction mechanisms and equilibrium constants were determined for this compound acting alone. researchgate.net

The concept of synergistic extraction, where a mixture of two or more extractants yields an extraction efficiency greater than the sum of the individual extractants, is a well-established field in solvent extraction. mdpi.comresearchgate.net Common synergistic systems often involve the combination of an acidic extractant with a neutral extractant, such as tri-n-butyl phosphate (B84403) (TBP) or tri-n-octylphosphine oxide (TOPO). researchgate.net However, specific research detailing such combinations with this compound, including detailed findings and data on synergistic coefficients, is not present in the reviewed literature.

Therefore, due to the absence of specific data and research findings, a detailed section on the synergistic extraction systems involving this compound, including data tables, cannot be provided at this time. Further research in this specific area is required to elucidate the potential synergistic effects of this compound with various other extractants.

Coordination Chemistry and Metal Complexation Dynamics of N,n Dioctylglycine

Stoichiometry and Structure of N,N-Dioctylglycine Metal Complexes

The interaction of this compound (DOG), an amino acid derivative, with metal ions in solution gives rise to the formation of coordination complexes. The stoichiometry and structure of these complexes are fundamental to understanding their chemical behavior and potential applications.

This compound has demonstrated the ability to form chelate complexes with certain metal ions. researchgate.netoup.com A notable example is its reaction with palladium(II). Studies on the solvent extraction of palladium(II) from acidic chloride media using this compound in toluene (B28343) have shown that palladium(II) is extracted as a 1:2 metal-to-reagent chelate. researchgate.net This stoichiometry, represented as PdR₂, where 'R' denotes the this compound ligand, indicates that two molecules of this compound coordinate to a single palladium(II) ion. researchgate.netoup.com This type of chelate formation is a key aspect of its extraction capability. researchgate.netoup.com

In these complexes, the this compound molecule acts as a bidentate ligand, forming a stable ring structure with the metal ion. researchgate.netoup.com Research has also been conducted on palladium complexes with other N-protected amino acids, which similarly form chelating structures. uva.es The stoichiometry of metal complexes is a critical factor influencing their properties and potential applications, such as in the inhibition of biological processes. nih.gov

The glycine (B1666218) portion of the this compound molecule provides the donor atoms necessary for coordination with a metal center. In the case of palladium(II) complexes, the glycine moiety typically coordinates in a bidentate fashion. acs.orgresearchgate.net This involves the formation of bonds between the metal ion and both the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. acs.orgresearchgate.net This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of amino acids. acs.orgresearchgate.net

Formation of Metal-Ligand Chelates (e.g., PdR2 type)

Complexation Thermodynamics and Stability Constants

The formation of metal complexes is a reversible process that reaches equilibrium. The thermodynamic parameters associated with this equilibrium provide insight into the stability of the complexes. wikipedia.orgnumberanalytics.com

Pd²⁺ + 2R⁻ ⇌ PdR₂

β₂ = [PdR₂] / ([Pd²⁺][R⁻]²)

Studies involving the solvent extraction of palladium(II) with this compound have allowed for the evaluation of the equilibrium constant for the formation of the PdR₂ complex. researchgate.netoup.com The distribution of the metal between the aqueous and organic phases is dependent on the pH of the aqueous phase and the concentration of the extractant in the organic phase, from which the equilibrium constant can be derived. researchgate.netoup.com Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes with ligands like amino acids. researchgate.netiu.edu.sa

Table 1: Stability Constants of Metal Complexes
ComplexLog K₁Log K₂Log K₃Log K₄Overall Stability Constant (Log β)Reference
[Fe(OH)₄]²⁻5.569.779.678.58- github.io
[Cu(NH₃)₄]²⁺----13.32 github.io
AgCl₂⁻----5.04 github.io

The stability of a metal complex is governed by the Gibbs free energy change (ΔG) of its formation, which is related to the enthalpy change (ΔH) and the entropy change (ΔS) by the equation: ΔG = ΔH - TΔS. numberanalytics.com A more negative ΔG corresponds to a more stable complex. The enthalpy change reflects the energy changes associated with bond breaking and formation during complexation, while the entropy change is related to the change in disorder of the system. nih.govrush.edu

For chelate complexes, the "chelate effect" often leads to enhanced stability compared to complexes with analogous monodentate ligands. This increased stability is primarily an entropic effect. wikipedia.org When a bidentate ligand like this compound replaces two monodentate ligands (e.g., water molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free particles in the solution, leading to a positive entropy change and a more negative Gibbs free energy. wikipedia.org

Table 2: Thermodynamic Parameters for Complex Formation
ComplexΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
MeOH·DMA--29.5 ± 2- researchgate.net
EtOH·DMA--31.1 ± 2- researchgate.net
Co(II) with L1 (in Ethanol)-27.9 to -32.1-27.6 to -195- researchgate.net
Co(II) with L2 (in Acetonitrile)-27.9 to -32.17.37 and 42.3- researchgate.net

Determination of Equilibrium Constants for Complex Formation

Kinetic Aspects of Metal Complex Formation

The kinetics of complex formation describe the rate at which the reaction occurs and the mechanism by which the ligands replace solvent molecules in the metal ion's coordination sphere. vpscience.org For the formation of complexes with this compound, particularly in the context of solvent extraction, the rate of transfer of the metal ion from the aqueous phase to the organic phase is a key kinetic parameter.

Studies on the kinetics of palladium(II) extraction with this compound have been conducted to understand the mechanism of the extraction process. acs.org The rate of complex formation can be influenced by several factors, including the concentrations of the reactants, temperature, and the nature of the solvent. The reaction mechanism for the formation of a metal complex often involves a series of steps, including the formation of an outer-sphere complex followed by the displacement of a coordinated solvent molecule by the ligand. researchgate.net

The rate-determining step in the formation of a chelate complex can be the formation of the first bond between the metal and the ligand, or the subsequent ring-closing step. The kinetics of ligand substitution reactions on square-planar complexes, such as those of palladium(II), are often associative in nature, involving the formation of a five-coordinate intermediate. researchgate.net Understanding the kinetic aspects of complex formation is crucial for optimizing processes like solvent extraction, where the rate of extraction can be as important as the equilibrium distribution. acs.orgnih.gov

Ligand Exchange Dynamics

The exchange of ligands in metal complexes is a fundamental process in coordination chemistry. chemrxiv.org For this compound, the dynamics of ligand exchange are influenced by several factors, including the nature of the metal ion, the incoming ligand, and the solvent environment. The process can occur through various mechanisms, such as dissociative (D), associative (A), or interchange (I) pathways. chemrxiv.org

In the context of square-planar d8 metal complexes, such as those formed with Pd(II) or Pt(II), ligand exchange reactions generally proceed via an associative mechanism involving a five-coordinate intermediate. scielo.org.zamuni.cz The rate of these reactions is typically first-order with respect to the metal complex. scielo.org.zachem-soc.si Studies on similar systems, like the exchange between a tetradentate Schiff base complex and a different Schiff base ligand, have shown that the reaction rate can be significantly influenced by the presence of other species in the solution, such as a base. scielo.org.zachem-soc.si For instance, the addition of triethylamine (B128534) (NEt3) has been observed to accelerate ligand exchange rates in certain copper(II) and nickel(II) Schiff base complexes. scielo.org.zachem-soc.si

The stability of the resulting complex is a major driving force for ligand exchange. chem-soc.si If the incoming ligand forms a more stable complex with the metal ion, the equilibrium will favor the product side. The flexibility of the ligand and the resulting chelate ring size also play a role in the stability of the complex and, consequently, the kinetics of the exchange reaction. chem-soc.si

Influence of Solvent Environment on Coordination Rates

The solvent plays a critical role in the coordination of this compound to metal ions, affecting both the rate and the mechanism of the reaction. numberanalytics.comnumberanalytics.com The properties of the solvent, such as polarity, dielectric constant, and coordinating ability, can significantly influence the stability of reactants, transition states, and products. numberanalytics.comnumberanalytics.comwikipedia.org

Key Solvent Properties and Their Effects:

Polarity: An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. wikipedia.org For reactions involving charged species, polar solvents can stabilize these species, thereby affecting the reaction rate. numberanalytics.com

Coordinating Ability: Solvents with high donor numbers can coordinate to metal centers, which can either stabilize certain oxidation states or activate the metal center for reaction. numberanalytics.com For instance, dipolar aprotic solvents like N,N-dimethylformamide (DMF) are capable of coordinating as ligands in metal complexes and can dissolve a wide range of organic and inorganic compounds. whiterose.ac.uk The solvent itself can even participate directly in the redox reactions to form the active catalyst. whiterose.ac.uk

The choice of solvent can favor one reaction mechanism over another. For example, in SN1 reactions, the ability of a polar solvent to stabilize the intermediate carbocation is crucial. wikipedia.org Conversely, for SN2 reactions, aprotic solvents can increase the reaction rate by not solvating the nucleophile as strongly as protic solvents. wikipedia.org The interactions between the solvent and the reacting species, including hydrogen bonding and van der Waals forces, can have a significant impact on the reaction's kinetics and thermodynamics. numberanalytics.com

Table 1: Influence of Solvent Type on Reaction Characteristics

Solvent TypeKey PropertiesGeneral Effect on Coordination Reactions
Protic Capable of hydrogen bonding (e.g., water, methanol)Can solvate and stabilize both cations and anions. May decrease nucleophilicity of ligands through hydrogen bonding. wikipedia.org
Dipolar Aprotic High polarity, no O-H or N-H bonds (e.g., DMF, DMSO)Solvate cations well but not anions. Can accelerate reactions with anionic nucleophiles. whiterose.ac.uk
Non-Polar Low dielectric constant (e.g., hexane, toluene)Poor at solvating charged species. Reactions often slower unless reactants are non-polar.

Spectroscopic and Spectrometric Investigations of Metal Complexes

Vibrational Spectroscopy (e.g., FT-IR) for Coordination Site Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the coordination sites of a ligand, such as this compound, when it binds to a metal ion. mdpi.com The formation of a metal-ligand bond alters the vibrational frequencies of the functional groups involved in coordination.

In the case of this compound, the key functional groups for coordination are the carboxylate group (-COO⁻) and the tertiary amine nitrogen. Upon complexation, shifts in the characteristic vibrational bands of these groups are expected. A significant change is often observed in the stretching frequencies of the carboxylate group. The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations are particularly informative. The difference between these two frequencies (Δν = νas - νs) can provide insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Similarly, changes in the C-N stretching vibration can indicate the involvement of the nitrogen atom in coordination. mdpi.com New, lower-frequency bands may also appear in the far-IR region, which can be attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. researchgate.net

For example, in studies of metal complexes with other amino acid-like ligands, a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the carbonyl oxygen in coordination. researchgate.net Similarly, shifts in the bands corresponding to the -OH group of a carboxylic acid upon deprotonation and coordination are also indicative of complex formation. researchgate.net

Table 2: Typical FT-IR Spectral Changes Upon Coordination of this compound with a Metal Ion

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) of Free LigandExpected Shift Upon Coordination
CarboxylateAsymmetric stretch (νas)~1600-1650Shift to lower or higher frequency
CarboxylateSymmetric stretch (νs)~1400-1450Shift to lower or higher frequency
AmineC-N stretch~1100-1300Shift in frequency and/or intensity
Metal-LigandM-O stretchNot presentAppearance of new band(s)
Metal-LigandM-N stretchNot presentAppearance of new band(s)

Mass Spectrometry for Extracted Species Confirmation

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is an invaluable tool for the confirmation of metal complexes of this compound extracted into an organic phase. biointerfaceresearch.comnih.gov ESI-MS allows for the transfer of intact, charged complex species from solution into the gas phase, where their mass-to-charge ratio (m/z) can be precisely measured.

This technique provides direct evidence for the stoichiometry of the extracted complex, including the metal-to-ligand ratio and the presence of any other coordinated species like solvent molecules or counter-ions. biointerfaceresearch.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the complex by showing the loss of ligands or other coordinated molecules. biointerfaceresearch.comnih.gov

For instance, the mass spectrum of a metal complex will show a peak corresponding to the molecular ion of the complex. researchgate.net Fragmentation of this molecular ion in an MS/MS experiment can reveal the loss of the this compound ligand, helping to confirm the identity of the extracted species. biointerfaceresearch.com This method is particularly useful for identifying different metal-ligand complexes, especially when their mass spectral peaks are close together. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the coordination of this compound with metal ions in solution. muni.cznih.gov By observing the changes in the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) upon complexation, detailed information about the binding sites and the structure of the resulting complex can be obtained.

When this compound coordinates to a metal ion, the electron density around the nuclei near the coordination site is altered, leading to a change in their chemical shifts. The protons on the α-carbon and the methylene (B1212753) groups of the octyl chains adjacent to the nitrogen atom are particularly sensitive to coordination at the nitrogen and carboxylate groups. Large coordination-induced shifts (CIS) for these protons are indicative of their proximity to the metal center.

For diamagnetic metal complexes, high-resolution NMR spectra can be obtained, providing detailed structural information. For paramagnetic metal complexes, the unpaired electrons of the metal ion can cause significant shifting and broadening of the NMR signals. numberanalytics.com While this can make spectral interpretation more challenging, the paramagnetic effects, such as the lanthanide-induced shift (LIS), can also be exploited to gain information about the geometry of the complex in solution. nih.govnumberanalytics.com

¹⁵N NMR can also be a very sensitive probe for coordination, as the nitrogen chemical shift is highly responsive to changes in its electronic environment upon binding to a metal. researchgate.net

Table 3: Expected NMR Chemical Shift Changes in this compound Upon Coordination

NucleusGroupExpected Chemical Shift ChangeRationale
¹Hα-CH₂Significant downfield or upfield shiftProximity to the coordinating carboxylate and nitrogen groups.
¹HN-CH₂ (octyl)Significant downfield or upfield shiftDirect involvement of the nitrogen atom in coordination.
¹³CC=O (carboxylate)Shift upon coordinationChange in electronic environment of the carboxyl group.
¹³Cα-CShift upon coordinationChange in electronic environment due to binding.
¹⁵NTertiary AmineLarge coordination-induced shiftDirect participation of the nitrogen lone pair in the metal-ligand bond. researchgate.net

Theoretical and Computational Chemistry Approaches to N,n Dioctylglycine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to predict the electronic properties and geometric structures of molecules with a high degree of accuracy. mdpi.comarxiv.orgunige.ch For N,N-Dioctylglycine, these calculations provide a fundamental understanding of its reactivity and interaction with other chemical species.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. storion.ruarxiv.orgpennylane.ai For this compound and its metal complexes, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined to lower the total energy of the system. arxiv.orgpennylane.ai Methods like Density Functional Theory (DFT) are commonly used for these calculations, providing a good balance between accuracy and computational cost. mdpi.comnrel.gov The energetics of the system, including the total energy and the energies of the molecular orbitals (HOMO and LUMO), are also obtained from these calculations. These energetic parameters are crucial for understanding the stability and reactivity of the this compound ligand and its complexes. For instance, oscillations in energy during optimization can indicate that the displacement step size is too large or that the second derivatives of the energy are close to zero. researchgate.net In such cases, restarting the optimization from the structure with the lowest energy or reducing the step size can help achieve convergence. researchgate.net

Computational MethodKey OutputsApplication to this compound
Density Functional Theory (DFT)Optimized geometry (bond lengths, angles), total energy, HOMO/LUMO energies. mdpi.comnrel.govPredicting the stable conformation of the ligand and the structure of its metal complexes.
Ab initio methods (e.g., MP2, CCSD(T))Highly accurate energies and geometries. arxiv.orgBenchmarking DFT results and providing high-accuracy data for smaller, model systems.

Once the optimized geometry is obtained, a detailed analysis of the bonding and electronic properties can be performed. This includes examining the nature of the chemical bonds, the distribution of electron density, and the molecular orbitals. rsc.orgarxiv.orgnih.gov

Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, providing insight into the polarity of different parts of the this compound molecule. nrel.gov The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, these properties are critical in explaining its function as a ligand in solvent extraction, as the nitrogen and oxygen atoms of the glycine (B1666218) group are the primary sites for metal ion coordination. rsc.orgrsc.org

Geometry Optimization and Energetics of Ligand and Complexes

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com These simulations are particularly useful for investigating the behavior of this compound at the interface between two immiscible liquids, such as an aqueous solution and an organic solvent. nih.govosti.gov

MD simulations can model the process of this compound molecules adsorbing at a liquid-liquid interface. rsc.orgnih.gov Starting from a random distribution, the simulation shows how the amphiphilic this compound molecules orient themselves at the interface, with the hydrophilic glycine head group interacting with the aqueous phase and the hydrophobic octyl tails extending into the organic phase. osti.gov

These simulations can provide information on the interfacial tension, the density profile of the system across the interface, and the orientation of the ligand molecules. osti.govsioc-journal.cn By analyzing the simulation trajectories, researchers can understand how factors like concentration and the chemical nature of the oil and water phases affect the structure and stability of the adsorbed ligand layer. osti.gov For example, studies have shown that the branching of hydrophobic tails can influence the packing and stability of ligands at the interface. osti.gov

Simulation ParameterInformation GainedRelevance to this compound
Interfacial TensionThe energy required to increase the surface area of the interface. sioc-journal.cnIndicates the effectiveness of this compound as a surfactant.
Density ProfileThe distribution of different molecules (water, oil, ligand) across the interface. mdpi.comsioc-journal.cnShows the location and concentration of this compound at the interface.
Order ParametersThe degree of orientational order of the ligand molecules. mdpi.comnih.govDescribes how the this compound molecules are arranged at the interface.

A key application of MD simulations in the context of this compound is to visualize the pathway of metal ion transfer across the liquid-liquid interface. nih.govnih.gov These simulations can track the movement of a metal ion from the aqueous phase to the organic phase, mediated by the this compound ligands.

The simulations can reveal the step-by-step mechanism of this process, including the initial complexation of the metal ion by the this compound molecules at the interface, the subsequent conformational changes of the complex, and its final transport into the organic phase. By using advanced techniques like metadynamics, it is possible to explore the free energy landscape of the transfer process and identify the most probable transfer pathways and any energy barriers that may exist. nih.gov

Modeling of Ligand Adsorption at Liquid-Liquid Interfaces

Computational Studies of Complexation Mechanisms

Computational studies, often combining quantum chemical calculations and molecular dynamics simulations, can provide a detailed picture of the complexation mechanisms between this compound and metal ions. researchgate.netrsc.orgosti.gov

These studies can elucidate the coordination chemistry of the metal-ligand complex, including the number of this compound molecules involved, the geometry of the coordination sphere, and the nature of the metal-ligand bonds. By calculating the binding energies, these studies can also predict the selectivity of this compound for different metal ions. Furthermore, simulations can reveal the role of solvent molecules and counter-ions in the complexation process, providing a comprehensive understanding of the factors that govern the extraction of metal ions by this compound. For instance, computational studies on similar ligands have shown that binuclear pathways can be dominant in the catalytic cycle of certain reactions. rsc.org

Reaction Path Analysis for Metal-Ligand Interactions

Understanding the mechanism of how this compound binds to metal ions is crucial for optimizing its use in applications such as solvent extraction. Reaction path analysis, a computational technique, allows for the detailed investigation of the energetic and structural changes that occur during the formation of a metal-ligand complex.

Density Functional Theory (DFT) is a primary tool for mapping the potential energy surface of the reaction between this compound and a metal ion. dergipark.org.tr This method can be used to identify the structures of the reactants, products, and, most importantly, the transition states that connect them. The activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated from the energy difference between the reactants and the transition state. dergipark.org.tr By analyzing the reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, researchers can determine the rate-determining step of the complexation reaction. dergipark.org.tr

For instance, in the extraction of divalent metal ions like palladium(II) or platinum(IV) from acidic chloride solutions, this compound is known to be an effective extractant. researchgate.netacs.org Computational studies on similar systems reveal that the reaction mechanism can be complex, often involving multiple elementary steps. dergipark.org.tr The initial step may involve the formation of an outer-sphere complex, followed by one or more ligand exchange steps to form the final inner-sphere complex. DFT calculations can elucidate the nature of the bonding in these complexes, including the degree of covalent and electrostatic character in the metal-ligand bonds. wikipedia.orgrsc.org This information is vital for understanding the selectivity of this compound for certain metal ions over others.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound and its metal complexes. These predictions are invaluable for interpreting experimental spectra and confirming the structures of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. ahievran.edu.trmdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can then be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the carboxylate group and the C-N bonds in this compound can be precisely calculated. Upon complexation with a metal ion, shifts in these vibrational frequencies, which are indicative of coordination, can also be predicted and analyzed. mdpi.com

Below is a representative data table illustrating the kind of information obtained from DFT calculations for the prediction of vibrational spectra. The data is hypothetical for this compound and serves as an example of typical output.

Calculated Wavenumber (cm⁻¹)Vibrational Mode
2955C-H asymmetric stretch (octyl)
2870C-H symmetric stretch (octyl)
1730C=O stretch (carboxylic acid)
1450C-H bend (octyl)
1250C-N stretch

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra, including ¹H and ¹³C chemical shifts, is another important application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in structure elucidation. researchgate.net For this compound, computational methods can predict the chemical shifts of the protons and carbons in the octyl chains and the glycine backbone. Changes in these chemical shifts upon metal complexation can also be modeled, providing insights into the binding site and the conformation of the complex in solution. rsc.org

In Silico Design Principles for this compound Derivatives

In silico design methodologies offer a rational and efficient approach to developing novel derivatives of this compound with enhanced properties, such as improved selectivity for specific metal ions or increased extraction efficiency. These computational strategies can significantly reduce the time and cost associated with experimental trial-and-error synthesis and testing. plos.orgmdpi.com

One key strategy is computational screening , where large virtual libraries of this compound derivatives are created by systematically modifying the parent structure. rsc.org For example, the length and branching of the alkyl chains, or the introduction of different functional groups on the glycine backbone, can be varied. These virtual libraries can then be screened using high-throughput computational methods to predict properties of interest.

Molecular docking simulations can be employed to predict the binding affinity and geometry of these derivatives with a target metal ion. frontiersin.org This allows for the rapid identification of candidates that are likely to form stable complexes. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted activity (e.g., extraction efficiency). frontiersin.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the metal-ligand interaction. nih.gov By simulating the behavior of the complex over time, researchers can assess its stability and understand the influence of the solvent and other environmental factors. This can be particularly useful in designing derivatives that are robust under specific industrial process conditions.

Advanced Analytical Methodologies in N,n Dioctylglycine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation, identification, and quantification of N,N-Dioctylglycine from various matrices. researchgate.net Due to its unique amphiphilic structure, comprising a polar carboxylic acid head group and two long, non-polar octyl chains, specific chromatographic approaches are required. Both gas and liquid chromatography have been employed, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable method for the analysis of this compound. researchgate.netnih.gov In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions between its n-octyl chains and the stationary phase.

The choice of stationary phase is critical. Columns with C8 (octyl) or C18 (octadecyl) bonded silica (B1680970) are commonly used for separating hydrophobic molecules. mdpi.com For this compound, a C8 or C18 column would provide adequate retention. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. By adjusting the gradient of the organic solvent, the elution of this compound can be controlled. To ensure good peak shape and reproducibility, an acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase. The TFA suppresses the ionization of the carboxylic acid group, reducing peak tailing. hplc.eu

Detection can be achieved using a UV detector if this compound is derivatized with a chromophore, or more commonly with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). helixchrom.com LC-MS is particularly powerful as it provides both quantification and structural confirmation.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 70% to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Mass Spectrometry (MS) with Electrospray Ionization (ESI)

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another viable technique for the analysis of this compound, however, it requires a derivatization step to increase the analyte's volatility. sigmaaldrich.com The polar carboxylic acid group makes the underivatized molecule unsuitable for GC. A common derivatization strategy is esterification, for example, converting the carboxylic acid to its methyl ester using reagents like methanol/acetyl chloride. nih.gov Another approach is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com

Once derivatized, this compound can be separated on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides high sensitivity and detailed structural information from the fragmentation patterns of the derivatized molecule. nist.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound Analysis

Parameter Condition
Derivatization Esterification to methyl ester
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)
Detector Mass Spectrometer (MS) with Electron Ionization (EI)

| Transfer Line Temp | 290 °C |

Advanced Spectroscopic Methods for Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the mechanisms by which this compound interacts with other species, particularly metal ions. These methods provide information on coordination chemistry, binding sites, and the structural changes that occur upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound and its complexes in solution. ¹H and ¹³C NMR can confirm the structure of the synthesized molecule and can be used to study the changes in the chemical environment of the protons and carbons upon interaction with metal ions. For instance, a shift in the resonance of the protons adjacent to the nitrogen atom and the carboxyl group can indicate their involvement in metal chelation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups in this compound and to probe their involvement in metal binding. The stretching frequency of the carboxylate group (C=O) is particularly informative. In the free ligand, the carboxylic acid shows a characteristic C=O stretch. Upon deprotonation and coordination to a metal ion, this band shifts to lower frequencies, providing evidence of chelation. The C-N stretching vibration can also be monitored to see if the tertiary amine participates in coordination.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is used to determine the precise mass of this compound and its metal complexes. chemrxiv.org This allows for the confirmation of the stoichiometry of the extracted species. For example, by analyzing the mass of the complex, it can be determined how many this compound molecules are bound to each metal ion. Fragmentation patterns in MS/MS experiments can further help to elucidate the structure of the complexes.

Table 3: Spectroscopic Data for Mechanistic Studies of this compound-Metal Interactions

Technique Observable Mechanistic Insight
¹H NMR Chemical shift changes of CH₂ protons adjacent to N and COOH Identifies atoms involved in metal coordination.
¹³C NMR Chemical shift changes of carboxyl and adjacent carbons Confirms the participation of the carboxylate group in binding.
FTIR Shift in the C=O stretching frequency Indicates the coordination of the carboxylate group to the metal ion.

| HRMS | Accurate mass of the metal-ligand complex | Determines the stoichiometry of the metal complex (e.g., 1:1, 1:2). |

Electrochemical Characterization of Interfacial Processes

Electrochemical methods are employed to study the interfacial behavior of this compound, especially in the context of solvent extraction where it facilitates ion transfer across a liquid-liquid interface.

Cyclic Voltammetry (CV)

Cyclic voltammetry can be used to investigate the thermodynamics and kinetics of ion transfer facilitated by this compound at the interface between two immiscible electrolyte solutions (ITIES). By studying the potential at which ion transfer occurs and the shape of the voltammetric waves, information about the stability of the complex and the mechanism of the interfacial reaction can be obtained.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the properties of this compound layers adsorbed at an interface. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, a model of the interface can be constructed. This can provide values for the interfacial capacitance and charge transfer resistance, yielding insights into the packing of the this compound molecules and the kinetics of the ion transfer process they mediate.

Table 4: Electrochemical Techniques for Studying this compound at Interfaces

Technique Measured Parameters Information Gained
Cyclic Voltammetry Half-wave potential, peak currents Thermodynamics and kinetics of facilitated ion transfer.

| EIS | Interfacial capacitance, charge transfer resistance | Adsorption behavior, film properties, and kinetics of interfacial processes. |

Microscopic and Surface-Sensitive Techniques for Interface Studies

To visualize and characterize the structure of this compound at interfaces at the molecular level, microscopic and surface-sensitive techniques are utilized. These are particularly relevant for understanding how it forms organized layers, for example, at the air-water or liquid-liquid interface.

Langmuir-Blodgett (LB) Trough

The behavior of this compound as an amphiphile can be studied by forming a monolayer at the air-water interface in a Langmuir trough. By compressing this monolayer and measuring the surface pressure as a function of the area per molecule, a surface pressure-area (π-A) isotherm is obtained. This isotherm provides information about the packing density, phase transitions, and stability of the monolayer.

Atomic Force Microscopy (AFM)

AFM can be used to image the morphology of this compound films that have been transferred from the air-water interface onto a solid substrate (Langmuir-Blodgett films). This allows for the direct visualization of the monolayer structure, including the presence of any domains or defects, providing a real-space complement to the information obtained from the π-A isotherms.

Surface Plasmon Resonance (SPR)

SPR is a sensitive technique for monitoring the adsorption of molecules onto a metal surface in real-time. It can be used to study the binding kinetics of this compound to a functionalized surface or to monitor the interaction of metal ions in an aqueous phase with a pre-adsorbed layer of this compound. This provides quantitative data on association and dissociation rate constants.

Table 5: Surface-Sensitive Techniques for this compound Interface Analysis

Technique Measurement Insights Provided
Langmuir Trough Surface pressure vs. area per molecule (π-A isotherm) Packing characteristics, phase behavior, and stability of monolayers.
AFM Topographical imaging of transferred films Direct visualization of monolayer morphology and structure.

| SPR | Change in refractive index upon binding | Real-time kinetics of adsorption and molecular interactions at a surface. |

Emerging Research Frontiers and Future Perspectives for N,n Dioctylglycine

Exploration of Novel Metal Ion Separations and Recoveries

N,N-Dioctylglycine has demonstrated considerable promise as an extractant for a range of metal ions, particularly in the realm of hydrometallurgy and resource recovery. kitakyu-u.ac.jp Its effectiveness in separating valuable and strategic metals from complex aqueous solutions is a key area of ongoing research.

Detailed Research Findings

Investigations into the solvent extraction of palladium(II) and platinum(IV) from acidic chloride media using this compound in toluene (B28343) have revealed specific extraction mechanisms. researchgate.net It was found that palladium(II) is extracted as a 1:2 metal-to-reagent chelate, while platinum(IV) is extracted as a 1:4:2 metal-chloride-reagent complex. researchgate.net The equilibrium constants for these reactions have been determined, providing a quantitative basis for process design. researchgate.net

Furthermore, studies have highlighted the selectivity of this compound for certain precious metals over base metals. For instance, it shows a preference for palladium(II), platinum(IV), and mercury(II) over common metals like copper(II), nickel(II), and gallium(III) in chloride media. oup.com This selectivity is crucial for developing efficient processes for recycling and purifying precious metals from industrial wastes and spent catalysts. kitakyu-u.ac.jpresearchgate.net

The table below summarizes the extraction behavior of various metal ions with this compound.

Metal IonExtraction BehaviorReference
Palladium(II)Forms a 1:2 metal:reagent chelate. researchgate.netresearchgate.net
Platinum(IV)Forms a 1:4:2 metal:chloride:reagent complex. researchgate.net
Mercury(II)Exhibits selective extraction over several base metals. oup.com
Copper(II)Lower extraction compared to precious metals. oup.com
Nickel(II)Lower extraction compared to precious metals. oup.com
Gallium(III)Lower extraction compared to precious metals. oup.com
Rare Earth ElementsInvestigated for separation from fluorescent material wastes. kitakyu-u.ac.jp

Recent research has also begun to explore the application of this compound in the separation of rare earth elements (REEs) from sources like fluorescent material wastes, indicating its versatility beyond precious metals. kitakyu-u.ac.jpgoogle.com

Integration with Hybrid Separation Technologies (e.g., Liquid Surfactant Membranes)

The integration of this compound into hybrid separation technologies, particularly liquid surfactant membranes (LSMs), represents a significant advancement in separation science. LSMs, also known as emulsion liquid membranes, are double emulsion systems where an organic membrane phase containing a carrier, such as this compound, separates an external feed phase from an internal stripping phase. scielo.orgijsdr.org

This technology offers several advantages over conventional solvent extraction, including the simultaneous extraction and stripping of the target solute in a single unit, which can lead to higher permeability and more efficient separations. ijsdr.orguc.edu The selection of the carrier, surfactant, and stripping agent is critical to the success of the LSM process. psu.edu this compound's ability to selectively bind with metal ions makes it a promising carrier for targeted metal recovery using LSMs. Research in this area focuses on optimizing the formulation of the liquid membrane to enhance transport efficiency and stability.

Advancements in Understanding Interfacial Transport Phenomena

The efficiency of any liquid-liquid extraction or membrane-based separation process is fundamentally governed by interfacial transport phenomena. numberanalytics.comuobaghdad.edu.iq This involves the movement of molecules and ions across the boundary between two immiscible liquid phases. In the context of this compound, understanding the mechanisms of adsorption, complex formation, and diffusion at the liquid-liquid interface is crucial for optimizing its performance as an extractant. researchgate.netslideshare.net

Recent advancements in analytical techniques are allowing for a more detailed investigation of these interfacial processes. The study of how this compound molecules orient themselves at the interface and how they interact with metal ions provides insights into the kinetics and thermodynamics of the extraction process. researchgate.netuobaghdad.edu.iq This knowledge is vital for designing more efficient extraction systems and for developing predictive models of extraction behavior. The transport of a substance through a liquid membrane is a dynamic, non-equilibrium diffusion process governed by the kinetics of transport across the interface. uc.edu

Development of Environmentally Conscious Extraction Systems

The development of environmentally friendly extraction systems is a growing priority in the chemical industry. researchgate.net This involves the use of greener solvents, minimizing waste generation, and developing processes that are less hazardous to human health and the environment. namibian-studies.comnih.gov this compound can play a role in this transition by enabling the use of less toxic diluents and by facilitating the development of closed-loop extraction processes where the extractant is efficiently recycled.

Research is focused on exploring the use of biodegradable or less volatile solvents in conjunction with this compound. researchgate.netresearchgate.net The goal is to create extraction systems that have a lower environmental footprint without compromising on separation efficiency. The development of such systems aligns with the principles of green chemistry and sustainable engineering. namibian-studies.com

Synergies with Green Chemistry Principles in Process Design

Key green chemistry principles relevant to extraction processes using this compound include:

Prevention: Designing processes to minimize waste generation. jddtonline.info

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Designing synthetic routes that use and generate substances with little or no toxicity. namibian-studies.com

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous. researchgate.netmdpi.com

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Utilizing renewable raw materials. chemmethod.com

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization. acs.org

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. chemmethod.com

Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function. acs.org

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. jddtonline.info

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. namibian-studies.comacs.org

Q & A

Q. What are the optimized synthetic routes for N,N-dioctylglycine, and how do reaction conditions influence yield and purity?

N,N-Dioctylglycine is synthesized via two primary methods:

  • Small-scale synthesis : Glycine reacts with octylamine using a catalyst under controlled temperature (20–70°C) and pressure for 2–5 hours .
  • Large-scale production : Chloroacetic acid and octylamine react in an aqueous medium, followed by extraction with organic solvents (e.g., toluene) and purification via crystallization and centrifugation .
    Key parameters :
  • Temperature control (higher temperatures accelerate reaction but risk side products).
  • Solvent selection (toluene improves extraction efficiency).
  • Catalyst choice (not specified in evidence but critical for reducing by-products).

Q. How does this compound compare structurally and functionally to simpler glycine derivatives like N,N-dimethylglycine?

PropertyN,N-DioctylglycineN,N-Dimethylglycine
HydrophobicityHigh (octyl chains)Low (methyl groups)
Chelation capacityStrong (binds Pd, Pt ions)Weak
ApplicationsSolvent extraction, drug deliveryMetabolic studies
The extended alkyl chains in N,N-dioctylglycine enhance hydrophobicity and metal-ion binding, making it superior for extraction processes .

Q. What purification strategies are effective for isolating this compound from reaction by-products?

  • Crystallization : Slow cooling of the reaction mixture to precipitate the product.
  • Centrifugation : Separates crystalline product from liquid residues.
  • Drying : Vacuum drying removes residual solvents without degrading the compound .
    Purity validation : HPLC or NMR to confirm >95% purity, critical for reproducibility in downstream applications.

Advanced Research Questions

Q. How can researchers optimize this compound’s chelation efficiency for solvent extraction of palladium from aqueous solutions?

Methodological steps :

  • pH adjustment : Optimal binding occurs at pH 3–5, where the glycine moiety is deprotonated for metal coordination .
  • Solvent pairing : Use toluene or dichloromethane to enhance phase separation.
  • Concentration ratio : A 2:1 molar ratio of N,N-dioctylglycine to Pd²⁺ maximizes extraction efficiency .
    Analytical validation : Atomic absorption spectroscopy (AAS) quantifies residual metal ions in the aqueous phase.

Q. What experimental designs address contradictions in reported bioactivity data for this compound in drug delivery systems?

Common contradictions : Discrepancies in cellular uptake efficiency and toxicity profiles across studies. Resolution strategies :

  • Standardized assays : Use identical cell lines (e.g., HeLa or HEK293) and incubation times.
  • Control for hydrophobicity : Incorporate lipid-based carriers to improve solubility and reduce aggregation artifacts.
  • Dose-response curves : Test concentrations from 1 µM to 1 mM to identify non-linear effects .

Q. How do oxidation and reduction reactions modify this compound’s functional groups, and what are the implications for its applications?

  • Oxidation : Using KMnO₄ or H₂O₂ converts the glycine backbone to hydroxyl or carbonyl derivatives, altering metal-binding sites .
  • Reduction : LiAlH₄ reduces the carboxyl group to an alcohol, diminishing chelation capacity but increasing membrane permeability.
    Applications impact : Oxidized forms may lose extraction efficiency but gain utility in polymer synthesis; reduced forms could enhance drug-carrier compatibility.

Q. What mechanistic insights explain this compound’s role in stabilizing protein-drug complexes?

  • Hydrophobic interactions : Octyl chains embed into protein pockets, anchoring drug molecules.
  • Chelation-assisted binding : Simultaneous coordination to metal ions in metalloproteins enhances complex stability.
    Experimental validation :
  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Molecular dynamics simulations to model interaction sites .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound across solvents?

Observed contradictions : Solubility in ethanol ranges from 10–50 mg/mL in literature. Root causes :

  • Purity variations (e.g., residual octylamine in less pure batches).
  • Temperature differences during measurement (higher temps increase solubility).
    Standardization protocol :
  • Use HPLC-purified compound.
  • Report solubility at 25°C with agitation (e.g., sonication for 30 minutes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.